1,3-双(三氯硅基)丙烷

概述

描述

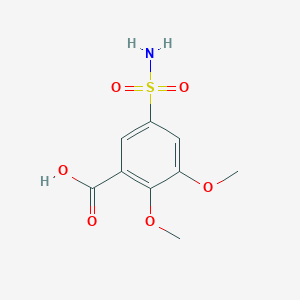

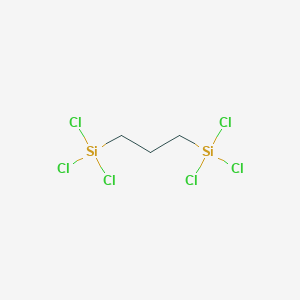

1,3-Bis(trichlorosilyl)propane, also known as 1,3-BTP, is an organosilicon compound that has a wide range of applications in organic synthesis, biochemistry, and biotechnology. It is a highly reactive, polar compound that is useful in a variety of chemical processes, such as the synthesis of polymers, surfactants, and catalysts. It is also used as a reagent in the synthesis of organosilicon compounds and in the preparation of functionalized materials.

科学研究应用

聚合物合成

1,3-双(三氯硅基)丙烷被用于合成笼状低聚倍半硅氧烷 (POSS)。 这些独特的结构在创建具有增强热性能和机械性能的星形和哑铃形聚合物方面具有应用 . 该化合物作为交联剂,在倍半硅氧烷单元之间架桥,从而产生可用于先进复合材料和纳米复合材料的材料。

涂层配方

在涂层领域,1,3-双(三氯硅基)丙烷有助于形成具有特定光学性能的薄膜。 例如,它已被用于生产具有高折射率的透明薄膜,这对于光学应用非常有价值 . 该化合物形成交联网络的能力对于开发具有所需热性能和机械性能的涂层至关重要。

医学研究

该化合物在医学研究中显示出前景,尤其是在药物开发方面。 正在探索它在癌症治疗中的潜在作用,它可能被用于修饰表面或创建药物递送系统的载体. 它独特的化学结构允许连接各种官能团,使其成为药物制剂中的通用工具。

安全和危害

1,3-Bis(trichlorosilyl)propane is a hazardous substance. It causes severe skin burns and eye damage . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

生化分析

Biochemical Properties

The compound is primarily used in the synthesis of other chemicals

Molecular Mechanism

It is known that the compound has a high reactivity , which could potentially lead to interactions with various biomolecules

Temporal Effects in Laboratory Settings

The compound is stable under normal conditions

Metabolic Pathways

The compound is used in the synthesis of other chemicals , suggesting that it could potentially be involved in various metabolic pathways

Transport and Distribution

属性

IUPAC Name |

trichloro(3-trichlorosilylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl6Si2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDKTCCADNRZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459957 | |

| Record name | 1,3-BIS(TRICHLOROSILYL)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18171-50-1 | |

| Record name | 1,3-BIS(TRICHLOROSILYL)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(trichlorosilyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,3-bis(trichlorosilyl)propane in synthesizing novel materials?

A1: 1,3-Bis(trichlorosilyl)propane acts as a bridging agent in synthesizing dumbbell-shaped polyhedral oligomeric silsesquioxane (POSS) derivatives. [] It reacts with hepta(3,3,3-trifluoropropyl)tricycloheptasiloxane trisodium silanolate (F7-Na), leading to the formation of a C3-linked POSS structure denoted as POSS-DP. [] This specific structure contributes to the material's ability to form transparent films with desirable optical properties.

Q2: How does the structure of POSS-DP, synthesized using 1,3-bis(trichlorosilyl)propane, affect its film-forming properties?

A2: While the provided research doesn't delve into the exact mechanism, it highlights that POSS-DP, formed using 1,3-bis(trichlorosilyl)propane, readily forms transparent films upon spin coating and baking. [] This contrasts with the opaque films produced by the C2-linked POSS derivative (POSS-DE), suggesting that the length of the aliphatic chain introduced by the bridging agent plays a crucial role in dictating the material's film-forming properties and resulting optical clarity. [] This highlights the importance of 1,3-bis(trichlorosilyl)propane in designing POSS derivatives with tailored material characteristics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)

![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)

![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)